molecular formula C18H20FN3O4S B5363677 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5363677
M. Wt: 393.4 g/mol
InChI Key: GBRNAECVGWTBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). It is a promising drug candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide selectively targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of the immune response. This mechanism of action makes this compound a promising drug candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell activation and proliferation. In animal models, this compound has demonstrated anti-tumor activity and improved survival in CLL and MCL. This compound has also been shown to reduce disease activity in animal models of rheumatoid arthritis and lupus. In addition, this compound has shown anti-inflammatory effects in models of asthma and COPD.

Advantages and Limitations for Lab Experiments

The advantages of 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide for lab experiments include its high selectivity for BTK, its potency, and its favorable pharmacokinetic profile. This compound has also been shown to have a low toxicity profile in animal studies. However, the limitations of this compound for lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate the therapeutic potential of this compound in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to explore the use of this compound in other inflammatory disorders, such as inflammatory bowel disease and multiple sclerosis. Further research is also needed to optimize the formulation and delivery of this compound for clinical use.

Synthesis Methods

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 3-methoxyaniline to form 4-(3-methoxyphenyl)sulfonylfluoride. This intermediate is then reacted with piperazinecarboxamide to form this compound. The synthesis method has been optimized to achieve high yield and purity of the final product, making it suitable for large-scale production.

Scientific Research Applications

4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also demonstrated efficacy in animal models of autoimmune diseases, including rheumatoid arthritis and lupus. In addition, this compound has shown anti-inflammatory effects in models of asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-26-16-4-2-3-15(13-16)20-18(23)21-9-11-22(12-10-21)27(24,25)17-7-5-14(19)6-8-17/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRNAECVGWTBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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